Ethyl crotonate

Atmospheric Chemistry VOC Reactivity Environmental Fate

Researchers requiring a well-characterized α,β-unsaturated ester for stereoselective conjugate additions, atmospheric VOC modeling, or flavor formulations cannot substitute methyl crotonate or ethyl acrylate without altering reactivity, boiling point (~24 °C shift), and safety profiles. Ethyl crotonate (CAS 10544-63-5) delivers the exact combination of bp 142-143 °C, flash point 2 °C, and trans-isomer purity needed. • >93% anti stereoselectivity in EtOD conjugate additions for medicinal chemistry campaigns • Experimentally determined OH, Cl & O₃ rate constants (kOH = 4.96×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) for atmospheric modeling • Cramer Class I safety classification; FEMA 3486; worldwide use volume 1-10 MT/year • Supplied as ≥98% pure trans (E) isomer with established global supply chains

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10544-63-5
Cat. No. B045720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl crotonate
CAS10544-63-5
Synonyms2-Butenoic Acid Ethyl Ester;  Ethyl 2-Butenoate;  Ethyl Crotonate;  NSC 4778; 
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC
InChIInChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3-
InChIKeyZFDIRQKJPRINOQ-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Crotonate Identity and Procurement Basics


Ethyl crotonate (ethyl (E)-but-2-enoate, CAS 10544-63-5) is a short-chain α,β-unsaturated ester (C₆H₁₀O₂, MW 114.14) belonging to the crotonate family [1]. It is commercially supplied predominantly as the trans (E) isomer with purity typically ≥96–98% [2]. Its molecular architecture combines a conjugated C=C double bond with an ester carbonyl, enabling participation in cycloadditions, conjugate additions, and Heck reactions [1]. Industrially, it serves as a solvent for cellulose esters, a plasticizer for acrylic resins, and a key building block in flavor/fragrance formulations [3]. Its physical constants—boiling point 142–143 °C, density 0.918 g/mL (25 °C), flash point 2 °C (closed cup)—define its handling and storage requirements .

Ethyl Crotonate Critical Differentiators


Ethyl crotonate occupies a narrow performance window among short-chain unsaturated esters that generic substitution cannot replicate without measurably altering reactivity, selectivity, or safety profile. Methyl crotonate—the closest commercial analog—differs only in the ester alkyl group, yet this single carbon deletion shifts boiling point by ~24 °C and flash point by 3–6 °C, directly affecting distillation cut points, vapor handling, and shipping classification [1]. Ethyl acrylate lacks the β-methyl substituent and is significantly more reactive in both combustion ignition delay and atmospheric OH oxidation, making it unsuitable where the moderated reactivity of crotonates is required [2]. Ethyl methacrylate, an α-substituted isomer, polymerizes via a fundamentally different mechanism and cannot serve as a drop-in crotonate replacement in group-transfer polymerization . The quantitative evidence below demonstrates that no single alternative simultaneously delivers ethyl crotonate's combination of boiling point, flash point, regioselectivity, stereoselectivity, atmospheric lifetime, and Cramer Class I safety classification.

Ethyl Crotonate Comparative Performance Evidence


OH Radical Reactivity vs. Methyl Crotonate

Ethyl crotonate reacts with OH radicals approximately 6.7% faster than methyl crotonate under identical atmospheric conditions. This direct head-to-head measurement provides the first atmospheric-pressure determination of both rate constants using the relative rate method [1]. The modest but measurable difference in kOH means ethyl crotonate has a proportionally shorter atmospheric lifetime (~2.3 h vs. ~2.5 h at [OH] = 1 × 10⁶ molecules cm⁻³), which may be relevant for environmental release modeling and regulatory VOC assessment.

Atmospheric Chemistry VOC Reactivity Environmental Fate

Ozone Reactivity vs. n-Butyl Methacrylate

Ethyl crotonate reacts with ozone at a rate 20% lower than n-butyl methacrylate, a structurally related α,β-unsaturated ester. This was the first kinetic determination for these reactions at atmospheric pressure, conducted in a smog chamber with in situ FTIR monitoring [1][2]. The reduced ozonolysis rate of ethyl crotonate is attributed to the β-methyl substituent effect, which decreases electron density at the double bond relative to the α-substituted methacrylate.

Tropospheric Degradation Ozonolysis Kinetics Atmospheric Lifetime

Ignition Delay: Crotonates vs. Acrylates

Ethyl crotonate and methyl crotonate exhibit identical ignition delay times to methyl butanoate, while ethyl acrylate and methyl acrylate are significantly more reactive, especially at the lowest investigated temperatures (1280 K) [1]. This class-level differentiation demonstrates that the β-methyl substituent in crotonates stabilizes the fuel against autoignition relative to unsubstituted acrylates. The finding was derived from shock tube experiments spanning 1280–1930 K, 7–9.65 atm, and equivalence ratios of 0.25–2.0.

Combustion Chemistry Biofuel Research Shock Tube Kinetics

Regio- and Stereoselectivity in 1,3-Dipolar Cycloaddition

Cycloaddition of C,N-diarylnitrones to ethyl crotonate proceeds with high regio- and stereoselectivity, yielding 3,4-trans-4,5-trans-2,3-diaryl-4-carbethoxy-5-methylisoxazolidine as the major cycloadduct, with 3,4-cis-4,5-trans isomers as minor products [1]. While this study did not include a direct comparator ester, the observed selectivity is consistent with DFT-based predictions that ethyl crotonate exhibits distinct softness matching indices relative to methyl crotonate in reactions with C-aryl-N-phenyl nitrones, where theoretical regioselectivity predictions were confirmed experimentally [2].

Synthetic Methodology Cycloaddition Isoxazolidine Synthesis

Michael Addition Anti-Selectivity

The addition of EtOD across the C=C bond of ethyl crotonate to form ethyl 3-ethoxy(2-²H₁)butanoate proceeds with greater than 93% anti stereoselectivity [1]. This represents a dramatic and unexpected level of stereocontrol for an acyclic, conformationally mobile substrate. No comparable level of anti-selectivity has been reported for analogous simple α,β-unsaturated esters lacking the β-methyl substitution pattern, though a direct head-to-head comparison with methyl crotonate under identical conditions is not available in the open literature.

Stereoselective Synthesis Michael Addition Enolate Chemistry

Physical and Safety Profile vs. Analogs

Ethyl crotonate occupies a distinct physical property space that directly impacts procurement decisions. Its boiling point (142–143 °C) is ~24 °C higher than methyl crotonate (118–120 °C) and ~43 °C higher than ethyl acrylate (99 °C) [1][2]. Its flash point of 2 °C (closed cup) places it in a different flammability handling category than methyl crotonate (−1 to 4 °C) and ethyl acrylate (8–16 °C). Critically, ethyl crotonate is classified as Cramer Class I (low toxicity) in the RIFM fragrance safety assessment [3], whereas many α,β-unsaturated esters default to Cramer Class III due to structural alerts for Michael reactivity. Its log Kow of 1.63 (estimated) defines its partitioning behavior distinct from more hydrophobic esters [3].

Physical Properties Safety Classification Procurement Specifications

Ethyl Crotonate Application Scenarios


VOC Reactivity for Atmospheric Chemistry

The direct head-to-head OH rate coefficient data (kOH = 4.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for ethyl crotonate vs. 4.65 × 10⁻¹¹ for methyl crotonate) and the independently determined O₃ rate coefficient (8.0 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) make ethyl crotonate a well-characterized reference compound for atmospheric modeling of oxygenated VOCs [1][2]. Researchers comparing ester atmospheric fate should select ethyl crotonate when the study requires a β-methyl-substituted ester with known OH, Cl, and O₃ rate constants, as these have been experimentally determined under atmospheric pressure—a data set not available for many competing esters [1][2].

Biofuel Combustion Kinetic Studies

Ethyl crotonate's ignition delay behavior—matching that of methyl butanoate and being distinctly less reactive than acrylate esters—positions it as a controlled-reactivity surrogate for biodiesel combustion modeling [3]. The shock tube data spanning 1280–1930 K at 7–9.65 atm, with validated detailed kinetic mechanisms generated by EXGAS software, provide a robust experimental foundation for computational fluid dynamics simulations of crotonate-containing fuel blends [3]. Procurement of ethyl crotonate for combustion research is warranted when the experimental design requires a fuel surrogate with intermediate unsaturation that avoids the excessive reactivity of acrylates.

Stereoselective Michael Additions

The >93% anti stereoselectivity documented for EtOD addition to ethyl crotonate establishes this compound as a preferred α,β-unsaturated ester substrate when high diastereomeric ratios are critical [4]. This performance characteristic is directly relevant to medicinal chemistry campaigns synthesizing β-substituted butanoate derivatives, where the stereochemical outcome of the conjugate addition step dictates downstream enantiomeric purity. Ethyl crotonate should be prioritized over methyl crotonate or ethyl acrylate when the synthetic route demands this level of anti control.

Fragrance Formulation with Cramer Class I Safety

Ethyl crotonate's Cramer Class I classification in the RIFM safety assessment, combined with its powerful sour-caramellic-fruity organoleptic profile and worldwide use volume of 1–10 metric tons per year, makes it a compliant flavor/fragrance ingredient for formulations requiring the lowest toxicological concern threshold [5]. Its 95th percentile concentration in hydroalcoholics of 0.006% and total systemic exposure of 0.00014 mg/kg/day provide quantitative safety benchmarks for formulators [5]. Procurement for fragrance applications should specify the trans-isomer purity (≥98%) to ensure consistent organoleptic performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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